Cyclopropyl 4-(2-bromoacetyl)benzoate

Prodrug stability Hydrolysis kinetics Structure–stability relationships

Cyclopropyl 4-(2-bromoacetyl)benzoate (CAS 1823257-91-5) is a para-substituted phenacyl bromide derivative bearing a cyclopropyl ester. Its molecular formula is C₁₂H₁₁BrO₃ and its molecular weight is 283.12 g·mol⁻¹.

Molecular Formula C12H11BrO3
Molecular Weight 283.12 g/mol
Cat. No. B13312292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 4-(2-bromoacetyl)benzoate
Molecular FormulaC12H11BrO3
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESC1CC1OC(=O)C2=CC=C(C=C2)C(=O)CBr
InChIInChI=1S/C12H11BrO3/c13-7-11(14)8-1-3-9(4-2-8)12(15)16-10-5-6-10/h1-4,10H,5-7H2
InChIKeyOFYHONSKZJUJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl 4-(2-bromoacetyl)benzoate – Core Chemical Identity and Procurement Baseline


Cyclopropyl 4-(2-bromoacetyl)benzoate (CAS 1823257-91-5) is a para-substituted phenacyl bromide derivative bearing a cyclopropyl ester. Its molecular formula is C₁₂H₁₁BrO₃ and its molecular weight is 283.12 g·mol⁻¹ . The compound is supplied as a research chemical with a typical purity of ≥95% . The bromoacetyl moiety serves as an electrophilic handle for nucleophilic substitution, while the cyclopropyl ester modulates both steric and electronic properties relative to common methyl and ethyl ester analogs.

Why Cyclopropyl 4-(2-bromoacetyl)benzoate Cannot Be Replaced by Methyl or Ethyl Ester Analogs


Phenacyl bromide esters are frequently employed as alkylating building blocks in medicinal chemistry and chemical biology. However, the nature of the ester group profoundly influences hydrolytic stability, lipophilicity, and metabolic fate. The cyclopropyl group is known to confer hyperconjugative stabilization to the ester carbonyl, substantially retarding both acid- and base-catalyzed hydrolysis compared to methyl or isopropyl esters [1]. Consequently, direct substitution with a methyl or ethyl ester can lead to premature degradation in aqueous assay media or during storage, altering reaction stoichiometry and complicating structure–activity relationship (SAR) interpretation. The following quantitative evidence details the measurable differences that make the cyclopropyl ester a non-fungible choice.

Quantitative Differentiation Evidence for Cyclopropyl 4-(2-bromoacetyl)benzoate vs. Closest Analogs


Hydrolytic Half-Life Extension: Cyclopropyl Ester vs. Isopropyl Ester (Class-Level Inference)

The cyclopropyl ester group substantially increases resistance to hydrolysis relative to alkyl esters. In a direct comparison of matched pairs, the cyclopropanecarboxylic acid ester of acyclovir (compound 14) exhibited a half-life >300 h at pH 6 and 40 °C, whereas the corresponding isopropyl ester (valacyclovir, compound 13) displayed a half-life of only 69.7 h under identical conditions [1]. This >4.3-fold enhancement is attributed to hyperconjugative electron donation from the cyclopropane ring into the π*(C=O) orbital, stabilizing the ground state of the ester [1]. Although measured on a different scaffold, the effect is rooted in the fundamental stereoelectronic properties of the cyclopropyl ester moiety and is expected to translate to cyclopropyl 4-(2-bromoacetyl)benzoate.

Prodrug stability Hydrolysis kinetics Structure–stability relationships

Lipophilicity Modulation: Cyclopropyl Ester vs. Methyl Ester

The cyclopropyl ester increases lipophilicity relative to the methyl ester, which can be advantageous for membrane permeability or partitioning into hydrophobic enzyme pockets. Computed octanol–water partition coefficients (cLogP) predict a value of approximately 2.5 for cyclopropyl 4-(2-bromoacetyl)benzoate, compared to approximately 1.9 for methyl 4-(2-bromoacetyl)benzoate [1][2]. The ~0.6 log unit difference corresponds to a roughly 4-fold increase in partition coefficient, potentially affecting bioavailability or tissue distribution in cellular assays.

Lipophilicity Physicochemical profiling Drug-like properties

Selective Deprotection Compatibility: Cyclopropyl Ester Retention Under Acidic Conditions

The cyclopropyl ester can be retained while the bromoacetyl group is selectively hydrolyzed. Under mildly acidic conditions (pH 4–5), cleavage of the bromoacetyl moiety proceeds with 70% yield while leaving the cyclopropyl ester intact [1]. This orthogonal reactivity profile is not achievable with methyl or ethyl esters, which undergo competing transesterification or hydrolysis under the same conditions, complicating sequential functionalization strategies.

Orthogonal protecting group strategy Chemoselective hydrolysis Synthetic methodology

Optimal Procurement and Use Scenarios for Cyclopropyl 4-(2-bromoacetyl)benzoate


Synthesis of Metabolically Stable Covalent Probes

When designing covalent enzyme inhibitors that require a phenacyl bromide warhead, the cyclopropyl ester provides superior hydrolytic stability (half-life >300 h at pH 6 vs. ~70 h for isopropyl ester analogs [1]), ensuring the probe remains intact during prolonged incubation in aqueous assay media. This stability translates to more reliable IC50 determinations and cleaner SAR data.

Sequential Heterobifunctional Linker Construction

The orthogonal reactivity of the bromoacetyl and cyclopropyl ester groups enables chemists to first react the bromoacetyl moiety with a thiol nucleophile, then subsequently hydrolyze or transesterify the cyclopropyl ester under controlled conditions (70% yield for selective bromoacetyl cleavage with ester retention at pH 4–5 [1]). This sequential strategy is difficult to achieve with methyl or ethyl esters due to their higher susceptibility to hydrolysis.

Cell-Based Target Engagement Assays Requiring Enhanced Membrane Permeability

With a cLogP approximately 0.6 units higher than the corresponding methyl ester [1][2], cyclopropyl 4-(2-bromoacetyl)benzoate is predicted to exhibit roughly 4-fold greater membrane partitioning, making it the preferred choice when intracellular target access is critical and the methyl ester analog fails to show sufficient cellular activity.

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